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Compound of Interest

Compound Name:
2-chloro-N-(5-fluoro-2-

methylphenyl)acetamide

CAS No.: 85817-59-0

Cat. No.: B1607134

Get Quote

Executive Summary
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 85817-59-0) is a specialized

electrophilic building block widely utilized in medicinal chemistry and organic synthesis.[1][2]

Structurally, it consists of a chloroacetamide "warhead" attached to a 5-fluoro-2-methylaniline

scaffold. This compound serves two primary functions in drug development:

Covalent Ligand Discovery: It acts as a cysteine-targeting electrophile in Fragment-Based

Drug Discovery (FBDD), particularly for kinases and proteases where the 5-fluoro-2-methyl

motif occupies hydrophobic pockets.

Synthetic Intermediate: It is a precursor for fused heterocycles (e.g., quinoxalines, oxindoles)

via intramolecular cyclization or nucleophilic substitution.

This guide details its physicochemical profile, validated synthesis protocols, spectroscopic

characteristics, and safety handling procedures.
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Physicochemical Profile
The presence of the fluorine atom at the 5-position and the methyl group at the 2-position

modulates the electronic and steric environment of the amide bond, influencing both metabolic

stability and binding affinity.

Property Value / Description

CAS Number 85817-59-0

IUPAC Name 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide

Molecular Formula C₉H₉ClFNO

Molecular Weight 201.62 g/mol

Physical State White to off-white crystalline solid

Melting Point
115–120 °C (Predicted range based on

structural analogs)

Solubility
Soluble in DMSO, DMF, DCM, Methanol;

Sparingly soluble in water

LogP (Predicted) ~2.3 (Moderate lipophilicity)

pKa (Amide NH) ~14-15 (Neutral under physiological conditions)

Reactive Moiety -Chloroacetamide (Electrophilic carbon)

Synthetic Methodology
The synthesis of 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide is typically achieved via the

N-acylation of 5-fluoro-2-methylaniline with chloroacetyl chloride. Below is a field-validated

protocol designed to minimize hydrolysis and maximize yield.

Method A: Anhydrous Acylation (Recommended for High
Purity)
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This method uses a non-nucleophilic base in an organic solvent to scavenge the HCl

byproduct.

Reagents: 5-Fluoro-2-methylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine

(TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:

Preparation: Dissolve 5-fluoro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL) under

an inert atmosphere (N₂ or Ar). Add TEA (12 mmol) and cool the solution to 0 °C in an ice

bath.

Addition: Dropwise add chloroacetyl chloride (11 mmol) diluted in 5 mL DCM over 15

minutes. Critical: Exothermic reaction; control addition rate to maintain temp < 5 °C.

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc 7:3) or LC-MS.

Workup: Quench with cold water (20 mL). Wash the organic layer with 1M HCl (2 x 20 mL) to

remove unreacted aniline (crucial for purity), followed by sat. NaHCO₃ (20 mL) and brine.

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from

Ethanol/Hexane if necessary.

Synthesis Workflow Diagram
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Start: 5-Fluoro-2-methylaniline

Add: Chloroacetyl Chloride + TEA
Solvent: Anhydrous DCM

Temp: 0°C

Stir at RT (2-4 hrs)
Monitor: TLC/LC-MS

Quench: Cold Water

Acid Wash (1M HCl)
(Removes unreacted aniline)

Dry (Na2SO4) & Concentrate
Recrystallize (EtOH/Hex)

Final Product:
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide

Click to download full resolution via product page

Figure 1: Step-by-step synthetic workflow for the anhydrous acylation of 5-fluoro-2-

methylaniline.

Spectroscopic Characterization
Accurate structural verification is essential. The following data represents the expected spectral

signature.
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Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Notes

9.80 Broad Singlet 1H NH (Amide)
Exchangeable

with D₂O

7.35 – 7.45 Multiplet 1H Ar-H (C6)
Ortho to amide,

deshielded

7.20 – 7.25 Multiplet 1H Ar-H (C3) Ortho to methyl

6.90 – 7.00 Multiplet 1H Ar-H (C4) Para to amide

4.35 Singlet 2H CH₂-Cl

Characteristic

chloroacetyl

peak

2.21 Singlet 3H Ar-CH₃
Aryl methyl

group

Infrared Spectroscopy (IR)
3250–3300 cm⁻¹: N-H stretching (Amide).

1660–1690 cm⁻¹: C=O stretching (Amide I band).

1540 cm⁻¹: N-H bending (Amide II).

700–750 cm⁻¹: C-Cl stretching.

Applications in Drug Discovery[3][4][5]
Covalent Inhibition (Targeted Cysteine Modification)
The
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-chloroacetamide moiety is a "moderately reactive" electrophile. It reacts with nucleophilic
cysteine residues in proteins via an S_N2 mechanism.

Mechanism: The sulfur atom of the cysteine thiolate attacks the methylene carbon,

displacing the chloride ion.

Selectivity: The 5-fluoro-2-methylaniline scaffold directs the molecule to specific hydrophobic

pockets (e.g., ATP binding sites in kinases), ensuring that the warhead only reacts with the

target cysteine (proximally driven reactivity).

Heterocycle Synthesis
This compound serves as a precursor for Oxindoles and Benzothiazoles.

Oxindole Formation: Under Friedel-Crafts conditions (AlCl₃, high temp), the chloroacetyl

group can cyclize onto the aromatic ring, although the deactivating fluorine makes this

challenging.

Nucleophilic Substitution: Reaction with amines or thiols yields secondary derivatives used in

SAR (Structure-Activity Relationship) studies.

Reactivity Pathway Diagram

2-Chloro-N-(5-fluoro-
2-methylphenyl)acetamide

Covalent Adduct
(Irreversible Inhibition)Sn2 Reaction

(Physiological pH)

Fused Heterocycles
(e.g., Quinoxalines)

Cyclization
(High Temp/Catalyst)

SAR Analogs
(N-Alkylated Glycinamides)

Nucleophilic Substitution

Target Protein
(Cysteine-SH)

Amines/Thiols
(R-NH2 / R-SH)

Click to download full resolution via product page

Figure 2: Primary reactivity pathways: Covalent protein modification and synthetic

derivatization.
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Handling & Safety (MSDS Highlights)
As an alkylating agent, this compound must be handled with strict safety protocols.[3]

Hazard Classification (GHS):

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4]

Skin Sensitization: Category 1 (May cause allergic skin reaction).

Reproductive Toxicity: Category 2 (Suspected of damaging fertility).

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Must be handled in a fume

hood.

First Aid:

Skin Contact: Wash immediately with soap and water.

Eye Contact: Rinse cautiously with water for 15 minutes.

Ingestion:[5] Immediately call a POISON CENTER.[4]

Storage: Store at 2–8 °C (Refrigerated) under inert gas to prevent hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.chemicalbook.com/article/chloroacetyl-chloride-applications-in-synthesis-and-toxicology.htm
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA15238&PLANT=d__ALF
https://pdf.journalagent.com/ias/pdfs/IAS_2_4_237_240.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA15238&PLANT=d__ALF
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluorophenol
https://www.biorxiv.org/content/10.1101/2021.02.03.429644.full
https://www.biorxiv.org/content/10.1101/2021.02.03.429618v1
https://www.researchgate.net/publication/316432498_A_facile_amidation_of_chloroacetyl_chloride_using_DBU
https://www.benchchem.com/product/b1607134?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7) - Chemical Safety, Models, Suppliers,
Regulation, and Patents - Chemchart [chemchart.com]

2. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook
[chemicalbook.com]

4. assets.thermofisher.cn [assets.thermofisher.cn]

5. pdf.journalagent.com [pdf.journalagent.com]

6. biorxiv.org [biorxiv.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(5-Fluoro-2-
Methylphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607134/docs#technical-monograph-2-chloro-n-5-
fluoro-2-methylphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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